(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
BRL-36378 is a small molecule drug that functions as an angiotensin-converting enzyme inhibitor. It was initially developed by GlaxoSmithKline for the treatment of hypertension and other cardiovascular diseases . The molecular formula of BRL-36378 is C23H32N2O6 .
Preparation Methods
The synthesis of BRL-36378 involves multiple steps, starting with the preparation of the dihydrobenzofuran core. The synthetic route typically includes the following steps:
Formation of the dihydrobenzofuran ring: This is achieved through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the dihydrobenzofuran core with ethyl chloroformate.
Attachment of the butyl chain: The butyl chain is introduced through a nucleophilic substitution reaction.
Formation of the alanyl-proline moiety: This is achieved through peptide coupling reactions using appropriate amino acid derivatives.
Industrial production methods for BRL-36378 would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
BRL-36378 undergoes several types of chemical reactions:
Oxidation: BRL-36378 can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert BRL-36378 to its corresponding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As an angiotensin-converting enzyme inhibitor, BRL-36378 is used as a reference compound in the study of enzyme inhibition and drug design.
Biology: BRL-36378 is used in biological studies to understand the role of angiotensin-converting enzyme in physiological processes.
Medicine: BRL-36378 has been investigated for its potential therapeutic effects in the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action
BRL-36378 exerts its effects by inhibiting the activity of angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, BRL-36378 reduces the levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure . The molecular targets of BRL-36378 include the active site of angiotensin-converting enzyme, where it binds and prevents the conversion of angiotensin I to angiotensin II .
Comparison with Similar Compounds
BRL-36378 is similar to other angiotensin-converting enzyme inhibitors such as enalapril and captopril. it has unique properties that distinguish it from these compounds:
Other similar compounds include lisinopril and ramipril, which also inhibit angiotensin-converting enzyme but differ in their pharmacokinetic properties and clinical applications .
Properties
CAS No. |
84768-09-2 |
---|---|
Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O6/c1-3-30-23(29)18(10-6-9-17-14-16-8-4-5-12-20(16)31-17)24-15(2)21(26)25-13-7-11-19(25)22(27)28/h4-5,8,12,15,17-19,24H,3,6-7,9-11,13-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-/m0/s1 |
InChI Key |
HTBXOXWJOIKINE-RXQRSOPUSA-N |
SMILES |
CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O |
Isomeric SMILES |
CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRL 36378 BRL-36378 N-(N-((4-(2,3-dihydro-2-benzofuranyl)-1-(ethoxycarbonyl))butyl)-(s)-alanyl)-(s)-proline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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